molecular formula C22H25FN2O4S B2714124 7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892773-00-1

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2714124
CAS No.: 892773-00-1
M. Wt: 432.51
InChI Key: KKSNZOYRGXAXRM-UHFFFAOYSA-N
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Description

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups such as diethylamino, ethyl, fluoro, and methoxyphenylsulfonyl. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Scientific Research Applications

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Future Directions

Quinoline derivatives, including this compound, continue to be a focus of research due to their valuable biological and pharmaceutical properties . Future research may focus on further understanding their synthesis methods, mechanisms of action, and potential applications in medicine and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Substituents: The diethylamino, ethyl, and fluoro groups are introduced through nucleophilic substitution reactions. For example, the diethylamino group can be introduced by reacting the quinoline core with diethylamine under basic conditions.

    Sulfonylation: The methoxyphenylsulfonyl group is introduced through a sulfonylation reaction, where the quinoline derivative is reacted with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the quinoline core can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Compounds with similar structures but different oxidation states.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.

Uniqueness

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxyphenylsulfonyl group, in particular, differentiates it from other quinoline derivatives, potentially enhancing its biological activity and stability.

Properties

IUPAC Name

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4S/c1-5-24(6-2)20-13-19-17(12-18(20)23)22(26)21(14-25(19)7-3)30(27,28)16-10-8-15(29-4)9-11-16/h8-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSNZOYRGXAXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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